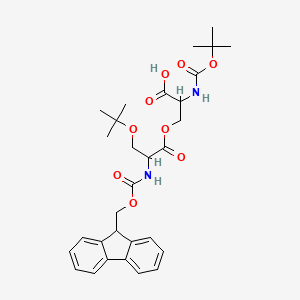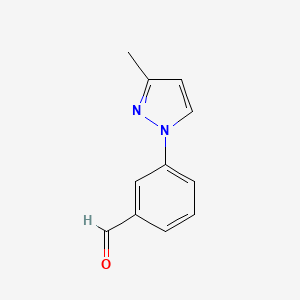![molecular formula C32H20F10IrN4P B12505595 (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is a coordination complex that features iridium as the central metal ion. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications, particularly in the fields of organic light-emitting diodes (OLEDs) and photoredox catalysis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate typically involves the following steps:
Formation of the Iridium Complex: The iridium complex is formed by reacting iridium(III) chloride with 2-(2,4-difluorophenyl)pyridine and 2,2-bipyridine in the presence of a base such as sodium carbonate.
Conversion to Hexafluorophosphate Salt: The resulting iridium complex is then treated with hexafluorophosphoric acid to form the hexafluorophosphate salt of the compound.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The process involves careful control of reaction conditions and purification steps to obtain the desired product .
化学反应分析
Types of Reactions
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions due to the presence of the iridium center, which can exist in multiple oxidation states.
Substitution Reactions: Ligand exchange reactions can occur, where the ligands around the iridium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of coordinating solvents and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state iridium complexes, while substitution reactions result in new iridium-ligand complexes .
科学研究应用
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate has a wide range of scientific research applications:
作用机制
The mechanism by which (2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate exerts its effects involves the following steps:
Light Absorption: The compound absorbs visible light, leading to the excitation of electrons from the ground state to an excited state.
Energy Transfer: The excited state can transfer energy to nearby molecules, initiating various photochemical reactions.
Reactive Oxygen Species Generation: In biological applications, the excited state can interact with molecular oxygen to produce reactive oxygen species, which can induce cell damage and apoptosis.
相似化合物的比较
Similar Compounds
(2,2-Bipyridine)bis(2-phenylpyridinato)iridium(III) Hexafluorophosphate: Similar in structure but with different substituents on the pyridine rings.
(2,2-Bipyridine)bis(2-(2,4-difluorophenyl)pyridine)iridium(III) Trifluoromethanesulfonate: Similar coordination environment but different counterion.
Uniqueness
(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate is unique due to its specific combination of ligands and counterion, which confer distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring high efficiency and stability, such as OLEDs and photoredox catalysis .
属性
分子式 |
C32H20F10IrN4P |
|---|---|
分子量 |
873.7 g/mol |
IUPAC 名称 |
2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H6F2N.C10H8N2.F6P.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-4,6-7H;1-8H;;/q2*-1;;-1;+3 |
InChI 键 |
BWQRXIXHHHVGJD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


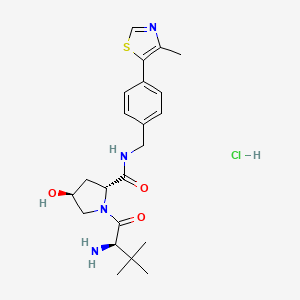
![1-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(imidazol-1-YL)prop-2-EN-1-one](/img/structure/B12505526.png)
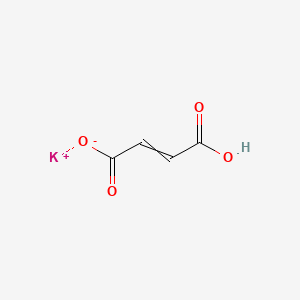
![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)
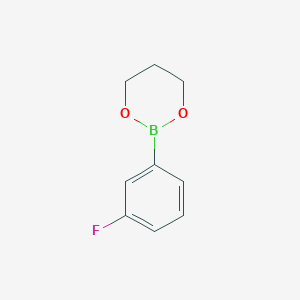
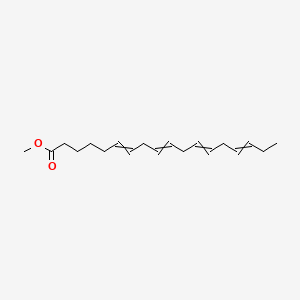
![2-(6-aminopurin-9-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]oxolane-3,4-diol](/img/structure/B12505558.png)
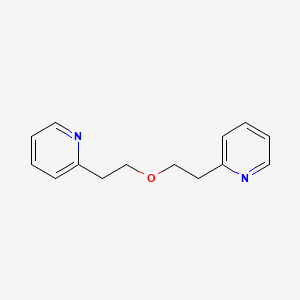
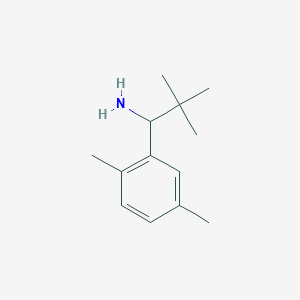
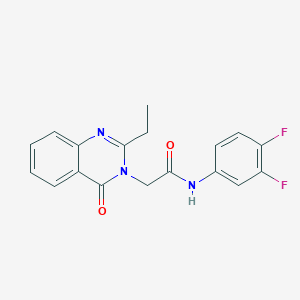
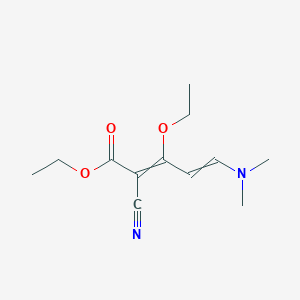
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
